molecular formula C14H17Cl2NO3 B5470377 2-(2,5-dichlorophenoxy)-N-[1-(tetrahydrofuran-2-yl)ethyl]acetamide

2-(2,5-dichlorophenoxy)-N-[1-(tetrahydrofuran-2-yl)ethyl]acetamide

Cat. No.: B5470377
M. Wt: 318.2 g/mol
InChI Key: YZDOQHPNUSEGAG-UHFFFAOYSA-N
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Description

2-(2,5-dichlorophenoxy)-N-[1-(tetrahydrofuran-2-yl)ethyl]acetamide is a synthetic organic compound that belongs to the class of phenoxyacetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dichlorophenoxy)-N-[1-(tetrahydrofuran-2-yl)ethyl]acetamide typically involves the following steps:

    Preparation of 2,5-dichlorophenol: This can be achieved through the chlorination of phenol using chlorine gas in the presence of a catalyst.

    Formation of 2,5-dichlorophenoxyacetic acid: The 2,5-dichlorophenol is then reacted with chloroacetic acid under basic conditions to form 2,5-dichlorophenoxyacetic acid.

    Amidation Reaction: The 2,5-dichlorophenoxyacetic acid is then reacted with 1-(tetrahydrofuran-2-yl)ethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran ring, leading to the formation of lactones.

    Reduction: Reduction reactions can target the carbonyl group in the amide, potentially converting it to an amine.

    Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of lactones and carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenoxyacetamides.

Scientific Research Applications

2-(2,5-dichlorophenoxy)-N-[1-(tetrahydrofuran-2-yl)ethyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the development of agrochemicals and herbicides due to its structural similarity to known herbicidal compounds.

Mechanism of Action

The mechanism of action of 2-(2,5-dichlorophenoxy)-N-[1-(tetrahydrofuran-2-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The dichlorophenoxy group is known to interact with cellular membranes, potentially disrupting membrane integrity and function. The tetrahydrofuran ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichlorophenoxyacetic acid: A well-known herbicide with a similar phenoxyacetic acid structure.

    2,4,5-trichlorophenoxyacetic acid: Another herbicide with an additional chlorine atom, increasing its potency and environmental persistence.

Uniqueness

2-(2,5-dichlorophenoxy)-N-[1-(tetrahydrofuran-2-yl)ethyl]acetamide is unique due to the presence of the tetrahydrofuran ring, which imparts distinct physicochemical properties such as increased solubility and stability. This structural feature differentiates it from other phenoxyacetic acid derivatives and may contribute to its specific biological activities and applications.

Properties

IUPAC Name

2-(2,5-dichlorophenoxy)-N-[1-(oxolan-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl2NO3/c1-9(12-3-2-6-19-12)17-14(18)8-20-13-7-10(15)4-5-11(13)16/h4-5,7,9,12H,2-3,6,8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZDOQHPNUSEGAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCO1)NC(=O)COC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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